2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a benzene ring and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation
Major Products Formed
Oxidation: 2-(4-Methylphenyl)-2-oxoethyl 3-aminobenzoate
Reduction: 3-nitrobenzoic acid and 2-(4-methylphenyl)-2-oxoethanol
Substitution: Various substituted derivatives of the aromatic ring
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester linkage can also be hydrolyzed, releasing active metabolites that exert their effects on target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitrobenzoate
- Ethyl 3-nitrobenzoate
- 4-Methoxyphenyl 3-nitrobenzoate
- 2-Chlorophenyl 3-nitrobenzoate
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties to the compound
Biological Activity
2-(4-Methylphenyl)-2-oxoethyl 3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, exploring its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15N1O4
- Molecular Weight : 285.30 g/mol
This compound features a nitro group, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Antimicrobial Properties
Research has indicated that compounds containing nitro groups exhibit significant antimicrobial activity. For instance, nitrobenzoate derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function. A study highlighted that certain nitrobenzoate compounds demonstrated effective antibacterial activity against strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Nitrobenzoate derivatives are known to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, a related compound was found to induce apoptosis in HepG2 liver cancer cells by activating caspase-3 and altering the expression of Bcl-2 family proteins .
Table 1: Summary of Anticancer Studies on Nitrobenzoate Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
IMB-1406 | HepG2 | 6.92 - 8.99 | Apoptosis via caspase activation |
X8 | Various | Not specified | Inhibition of angiogenesis |
Compound Y | MCF-7 | 10.5 | Cell cycle arrest at S phase |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, nitrobenzoate compounds have shown promise in anti-inflammatory applications. They can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammatory responses. This is particularly relevant for developing treatments for chronic inflammatory diseases .
Case Studies
- Anticancer Study on Nitrobenzoates : A study published in 2022 examined a novel nitrobenzoate-derived compound (X8) for its effects on vascular development using zebrafish models. The results indicated that X8 could impair vascular development, suggesting potential applications in cancer therapy by targeting tumor angiogenesis .
- Mechanistic Insights : Another study identified that IMB-1406, a structurally similar compound, induced apoptosis in HepG2 cells through mitochondrial pathways. This highlights the importance of structure-activity relationships in designing effective anticancer agents based on the nitrobenzoate scaffold .
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-11-5-7-12(8-6-11)15(18)10-22-16(19)13-3-2-4-14(9-13)17(20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQYOFHLRAUYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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